molecular formula C14H17ClN2O2 B7473561 N-(2-chlorophenyl)-2-(2-oxoazepan-1-yl)acetamide

N-(2-chlorophenyl)-2-(2-oxoazepan-1-yl)acetamide

Cat. No. B7473561
M. Wt: 280.75 g/mol
InChI Key: VJSOMHLFNAXFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(2-oxoazepan-1-yl)acetamide, also known as clozapine-N-oxide (CNO), is a chemical compound that is commonly used in scientific research to manipulate the activity of neurons in vivo and in vitro. CNO is a synthetic compound that was first synthesized in 1974 by the pharmaceutical company Sandoz. Since then, CNO has been extensively studied for its ability to selectively activate or inhibit neurons in the brain, making it a valuable tool for studying the neural circuits that underlie behavior and cognition.

Mechanism of Action

CNO acts as an agonist for the DREADD system by binding to the modified GPCR and activating downstream signaling pathways. The DREADD system can be used to selectively activate or inhibit neurons in the brain, depending on the type of DREADD expressed and the signaling pathway activated.
Biochemical and Physiological Effects
CNO has been shown to have a number of biochemical and physiological effects in vivo and in vitro. In vivo studies have shown that CNO can activate or inhibit specific populations of neurons in the brain, leading to changes in behavior and cognition. In vitro studies have shown that CNO can modulate the activity of neurons in culture, leading to changes in synaptic plasticity and neuronal excitability.

Advantages and Limitations for Lab Experiments

The use of CNO in scientific research has several advantages and limitations. One advantage is that CNO is a selective agonist for the DREADD system, allowing for selective activation or inhibition of specific populations of neurons. Another advantage is that CNO has a relatively long half-life in vivo, allowing for sustained activation or inhibition of neurons. One limitation is that CNO can have off-target effects in vivo, leading to unintended activation or inhibition of neurons. Another limitation is that the DREADD system requires genetic manipulation of neurons, which can be time-consuming and technically challenging.

Future Directions

There are several future directions for research on CNO and the DREADD system. One direction is to develop new DREADDs with improved selectivity and potency. Another direction is to use the DREADD system to study the neural circuits that underlie complex behaviors and cognitive processes. Additionally, the DREADD system could be used to develop new therapies for neurological and psychiatric disorders.

Synthesis Methods

CNO can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with 2-amino-1-cyclohexanol to form 2-(2-chlorobenzylamino)-1-cyclohexanol. This intermediate is then reacted with phosgene to form the corresponding chloroformate, which is then reacted with 2-oxoazepane to form CNO.

Scientific Research Applications

CNO is commonly used in scientific research to manipulate the activity of neurons in vivo and in vitro. CNO is a selective agonist for the Designer Receptor Exclusively Activated by Designer Drugs (DREADD) system, which is a genetic tool that allows researchers to selectively activate or inhibit neurons in the brain. The DREADD system involves the expression of a modified G protein-coupled receptor (GPCR) that is activated by CNO but not by endogenous ligands. By expressing DREADDs in specific populations of neurons, researchers can selectively activate or inhibit these neurons using CNO.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-oxoazepan-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-11-6-3-4-7-12(11)16-13(18)10-17-9-5-1-2-8-14(17)19/h3-4,6-7H,1-2,5,8-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSOMHLFNAXFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(2-oxoazepan-1-yl)acetamide

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